molecular formula C6H5ClN4 B1598187 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 58826-40-7

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1598187
CAS RN: 58826-40-7
M. Wt: 168.58 g/mol
InChI Key: BIJIVKKVAJMSBJ-UHFFFAOYSA-N
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Description

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine, also known as 6-CMT, is a chemical compound that has been studied for its potential to be used in a variety of scientific research applications. 6-CMT has the molecular formula C5H4ClN5 and is an aromatic heterocyclic compound. It is a colorless solid at room temperature and is soluble in water and organic solvents. This compound has been studied for its potential to be used as a building block for the synthesis of other compounds and as a tool for studying biochemical and physiological processes.

Scientific Research Applications

1. Biological Properties and Synthesis

Pyridazine derivatives, including 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine, have been recognized for their significant biological properties, notably anti-tumor and anti-inflammatory activities. These compounds are synthesized and characterized using techniques such as NMR, IR, mass spectral studies, and single crystal X-ray diffraction. Density Functional Theory (DFT) calculations are also employed to determine various quantum chemical parameters, providing insights into their potential applications in medicinal chemistry (Sallam et al., 2021).

2. Pharmacological Evaluation

In the realm of pharmacology, 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives have been explored for their anticonvulsant activity. This is particularly evident in studies where certain pyridazine derivatives showed significant efficacy in antagonizing seizures induced in animal models. The modification of these compounds, such as substituting the phenyl ring with a halogen atom, has been noted to substantially increase their activity (Rubat et al., 1990).

3. Agricultural Applications

In agriculture, pyridazine derivatives have been utilized for various purposes such as molluscicides, anti-feedants, insecticides, herbicides, and plant growth regulators. The synthesis, structure elucidation, and docking studies of these compounds, including 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine, play a crucial role in developing effective agrochemicals. The molecular docking studies against certain fungi pathogens exemplify the compound's potential in this field (Sallam et al., 2022).

4. Antidiabetic Drug Development

The compound's derivatives have been investigated for their potential as antidiabetic medications, particularly through Dipeptidyl peptidase-4 (DPP-4) inhibition. The synthesis process involves conjugating secondary amines with the compound to yield triazolo-pyridazine-6-yl-substituted piperazines. These compounds have been tested for their DPP-4 inhibition potential, antioxidant activities, and cytotoxicity, offering a promising avenue for diabetes treatment (Bindu et al., 2019).

properties

IUPAC Name

6-chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-2-5(7)10-11-3-8-9-6(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJIVKKVAJMSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN2C1=NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398799
Record name 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine

CAS RN

58826-40-7
Record name 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 37.6 g of 6-chloro-3-hydrazino-4-methylpyridazine and 50 ml of formic acid was heated, with stirring, on a boiling water bath for 30 minutes. The mixture was cooled and excess acid was removed by distillation under reduced pressure. The residual damp solid was dissolved in 300 ml of methylene chloride and washed with aqueous saturated sodium bicarbonate solution. The organic solution was then dried over anhydrous sodium sulfate and filtered through Celite and the solvent was evaporated to leave a residual tan solid. This was recrystallized from ethyl acetate to give 6-chloro-8-methyl-1,2,4-triazolo[4,3-b]pyridazine melting at about 134-136° C.
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Katrusiak, M Ratajczak-Sitarz… - Collection of …, 2005 - cccc.uochb.cas.cz
Syntheses of methyl[1,2,4]triazolo- or methyltetrazolopyridazine isomers, their separation and nucleophilic substitution with morpholine, dimethylamine and hydrazine have been …
Number of citations: 6 cccc.uochb.cas.cz
E Oboh, JE Teixeira, TJ Schubert, AS Maribona… - Bioorganic & Medicinal …, 2023 - Elsevier
Cryptosporidiosis is a diarrheal disease particularly harmful to children and immunocompromised people. Infection is caused by the parasite Cryptosporidium and leads to dehydration, …
Number of citations: 3 www.sciencedirect.com

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